molecular formula C4H4ClN3 B041553 2-Amino-3-chloropyrazine CAS No. 6863-73-6

2-Amino-3-chloropyrazine

Cat. No.: B041553
CAS No.: 6863-73-6
M. Wt: 129.55 g/mol
InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloropyrazine is an organic compound with the molecular formula C₄H₄ClN₃. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with an amino group at the second position and a chlorine atom at the third position. This compound is a colorless solid at room temperature and is slightly soluble in water but more soluble in organic solvents like ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-chloropyrazine involves the reaction of 2,3-dichloropyrazine with ammonia. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The chlorine atom at the second position is replaced by an amino group, resulting in the formation of this compound .

Another synthetic route involves the reaction of 2,3-pyrazinedione with ammonium chloride in the presence of a reducing agent like zinc dust. This method also yields this compound with good efficiency .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions, while the amino group offers nucleophilic sites for further functionalization. This combination makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSSZHXGJAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988309
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-73-6, 6663-73-6
Record name 2-Amino-3-chloropyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6663-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloropyrazine
Reactant of Route 3
2-Amino-3-chloropyrazine
Reactant of Route 4
2-Amino-3-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chloropyrazine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloropyrazine
Customer
Q & A

Q1: What is the significance of the alkoxy group substitutions on 2-Amino-3-chloropyrazine in terms of its tuberculostatic activity?

A1: Research indicates that substituting the chlorine atom in this compound with various alkoxy groups, such as methoxy, benzyloxy, and chlorobenzyloxy, leads to the synthesis of a series of novel N-pyrazinylthiourea derivatives []. These derivatives exhibited varying degrees of tuberculostatic activity in vitro, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/cm3 to 1000 µg/cm3 []. This suggests that the nature and position of the alkoxy substituent can significantly influence the compound's ability to inhibit the growth of Mycobacterium tuberculosis.

Q2: What is the crystal structure of this compound?

A2: While the provided abstract [] doesn't detail the determined crystal structure, it highlights that the study successfully determined the crystal structure of this compound (C4H2N2ClNH2). This information could be crucial for understanding the molecule's spatial arrangement and potential interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.